(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a chemical compound with the IUPAC name tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate and CAS number 1936077-76-7. This compound is classified as a bicyclic amine derivative, which is significant in medicinal chemistry due to its potential applications in drug development and synthesis.
The compound is sourced from various chemical suppliers and research institutions that specialize in organic compounds and building blocks for pharmaceuticals. It falls under the category of azabicyclic compounds, which are bicyclic structures containing nitrogen atoms. The molecular formula of this compound is C12H17NO2, with a molecular weight of 207.27 g/mol. It has a reported purity of 97% in commercial preparations .
The synthesis of (cis)-tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves several steps, including:
Specific reaction conditions, such as temperature, solvent choice, and catalysts, play crucial roles in optimizing yield and purity. Advanced techniques like chromatography may be employed for purification after synthesis.
The molecular structure of (cis)-tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate can be represented as follows:
C#CC12CC1CN(C(=O)OC(C)(C)C)C2This notation illustrates the connectivity of atoms within the molecule, highlighting both the bicyclic structure and functional groups.
The compound's structural features include:
The compound can undergo various chemical reactions typical for bicyclic amines, including:
Reaction conditions (e.g., temperature, solvent) must be optimized to achieve desired products while minimizing side reactions.
The mechanism of action for compounds like (cis)-tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate often involves:
Research into similar compounds suggests potential uses in treating neurological disorders, given their structural similarity to known pharmacological agents .
Key physical properties include:
Chemical properties encompass:
Relevant data regarding solubility, boiling point, and reactivity profile are essential for practical applications and safety assessments .
(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate has potential applications in:
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4